Home > Products > Screening Compounds P32478 > Tanshinol borneol ester
Tanshinol borneol ester -

Tanshinol borneol ester

Catalog Number: EVT-1535648
CAS Number:
Molecular Formula: C19H26O5
Molecular Weight: 334.412
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tanshinol borneol ester is a Novel angiogenesis stimulator, promoting multiple key steps of angiogenesis parially via Akt and MAPK signalling pathways, showing anti-ischemic and anti-atherosclerosis activities, also acting as a putative PPARγ agonist.
Overview

Tanshinol borneol ester is a novel synthetic compound derived from Dantonic®, a botanical drug that has been approved in 26 countries for treating angina pectoris. This compound is recognized for its potential therapeutic effects, particularly in cardiovascular health, and is currently undergoing Phase III clinical trials in the United States. Tanshinol borneol ester is formed by combining danshensu and borneol, which are key components of traditional Chinese medicine formulations .

Source

The primary source of tanshinol borneol ester is the traditional Chinese medicinal herb Salvia miltiorrhiza, commonly known as Danshen. Danshensu, a major active ingredient, is known for its cardioprotective properties. Borneol, another significant component, enhances the bioavailability of various therapeutic agents . The synthesis of tanshinol borneol ester aims to improve the pharmacokinetic profile of these compounds by enhancing solubility and stability.

Classification

Tanshinol borneol ester falls under the category of synthetic organic compounds and is classified as an angiogenesis stimulator. It is recognized for its anti-ischemic properties and potential applications in treating ischemic cardiovascular diseases .

Synthesis Analysis

Methods

The synthesis of tanshinol borneol ester involves chemical reactions that combine danshensu with borneol. The process typically employs esterification techniques to form the desired compound. In one study, the synthesis was optimized using an orthogonal design method to enhance encapsulation efficiency and loading capacity when delivered via lipid carriers .

Technical Details

The reaction conditions include dissolving danshensu and borneol in a suitable solvent, followed by heating and mixing to promote the formation of the ester bond. The resulting product is then purified through various techniques such as column chromatography or crystallization to achieve a high degree of purity suitable for pharmacological studies .

Molecular Structure Analysis

Structure

The molecular structure of tanshinol borneol ester is characterized by its unique bicyclic framework. Its chemical formula can be represented as:

C16H24O4\text{C}_{16}\text{H}_{24}\text{O}_4

The structural formula can be detailed as follows:

  • Bicyclo[2.2.1]heptane core: This bicyclic structure contributes to its stability and biological activity.
  • Hydroxyphenyl group: This group enhances interaction with biological targets.

Data

The compound's molecular weight is approximately 280.37 g/mol, and it exhibits specific stereochemistry due to the presence of chiral centers in both danshensu and borneol components .

Chemical Reactions Analysis

Reactions

Tanshinol borneol ester undergoes several chemical reactions that are significant for its pharmacological activities:

  • Esterification: The primary reaction during synthesis involves forming an ester bond between danshensu and borneol.
  • Hydrolysis: In biological systems, it may undergo hydrolysis to release active components that exert therapeutic effects.

Technical Details

In vitro studies have demonstrated that tanshinol borneol ester can modulate signaling pathways involved in angiogenesis, such as activating Akt and MAPK pathways, which are crucial for endothelial cell function .

Mechanism of Action

Process

The mechanism through which tanshinol borneol ester exerts its effects primarily involves promoting angiogenesis. It enhances endothelial cell proliferation, migration, and tube formation through signaling pathways that include:

  • Akt signaling pathway: Involved in cell survival and growth.
  • Mitogen-activated protein kinase (MAPK) pathway: Plays a role in cellular responses to growth factors.

Data

Experimental results indicate that both isomers of tanshinol borneol ester significantly increase vascular endothelial growth factor levels and matrix metalloproteinase-9 expression in endothelial cells, promoting neovascularization in vivo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tanshinol borneol ester typically appears as a colorless or pale yellow liquid.
  • Solubility: It has low water solubility but higher solubility in organic solvents due to its lipophilic nature.

Chemical Properties

  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It can participate in various chemical reactions typical for esters, including hydrolysis and transesterification.

Relevant data indicate that modifications in formulation can enhance its stability and bioavailability when delivered via nanostructured lipid carriers .

Applications

Scientific Uses

Tanshinol borneol ester has several promising applications in scientific research and clinical settings:

  • Cardiovascular Therapy: Its primary application lies in treating ischemic heart diseases by promoting angiogenesis and improving blood flow.
  • Anti-inflammatory Effects: Research suggests it may also have anti-inflammatory properties that could benefit various conditions related to oxidative stress .
  • Drug Delivery Systems: Its incorporation into nanocarriers enhances its pharmacokinetic profile, making it a candidate for innovative drug delivery systems targeting cardiovascular diseases .
Chemical Synthesis and Structural Characterization of Tanshinol Borneol Ester (DBZ)

Molecular Design Principles Inspired by Traditional Chinese Medicine (TCM) Formulations

Tanshinol borneol ester (DBZ) exemplifies a rational drug design strategy termed "Combination of Traditional Chinese Medicine Molecular Chemistry," which integrates bioactive components from botanical formulations into single chemical entities. This approach was directly inspired by Dantonic®, a TCM formulation containing Salvia miltiorrhiza (Danshen) extracts and borneol, approved in 26 countries for angina pectoris and undergoing FDA Phase III clinical trials (NCT01659580) [1] [2]. Danshen's primary aqueous component, tanshinol (danshensu, DSS), exhibits cardioprotective effects but suffers from poor lipid solubility and low membrane permeability, limiting its bioavailability. Conversely, borneol acts as a natural permeation enhancer in TCM, believed to "open orifices" and facilitate drug delivery [1] [6].

The design logic for DBZ involved chemically conjugating DSS and borneol via an ester bond (Figure 1A). This hybrid molecule leverages borneol's ability to enhance DSS bioavailability while maintaining its pharmacological activity, translating the holistic synergy of TCM composite formulae (fufang) into a single molecular entity [1] [7]. Network pharmacology predictions identified shared molecular targets between DBZ components and angiogenic pathways, validating the design rationale for cardiovascular applications [1].

Table 1: TCM Molecular Design Principles in DBZ Development

TCM ComponentChemical IdentityRole in FormulationLimitation AddressedDBZ Integration
Salvia miltiorrhiza (Danshen)Danshensu (DSS): 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acidPrimary therapeutic agentHydrophilicity, poor membrane permeationDSS moiety retained as bioactive core
Borneol1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol"Messenger" drug enhancing deliveryVolatility, poor water solubilityEnhances lipophilicity of conjugate
Formulation PrincipleSynergistic actionMulti-target therapyComplexity, variabilitySingle molecule with dual functionality

Synthetic Pathways for DBZ: Esterification of Danshensu and Borneol

DBZ (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate) is synthesized via dehydration-driven esterification between the carboxylic acid group of DSS and the hydroxyl group of borneol. Key synthetic considerations include [4] [6] [7]:

  • Catalyst Selection: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or carbodiimide coupling agents (DCC/DMAP) facilitate ester bond formation. Acid catalysis requires careful temperature control to prevent dehydration side products from borneol.
  • Solvent Systems: Anhydrous aprotic solvents (dichloromethane, toluene) minimize hydrolysis of reactants or products.
  • Purification: Chromatographic techniques (silica gel, HPLC) separate DBZ from unreacted starting materials, isomers, and potential byproducts like isoborneol esters.
  • Stereochemical Control: Racemic borneol typically yields a mixture of (R)- and (S)-DBZ isomers. Enantioselective synthesis requires chiral catalysts or resolution of enantiomerically pure borneol precursors.

The reaction proceeds as follows:Danshensu + Borneol ⇌ DBZ + H₂O (under acid catalysis/activation)

Post-synthesis, structural confirmation employs Nuclear Magnetic Resonance (NMR) spectroscopy (confirming ester linkage and bicyclic borneol structure) and Liquid Chromatography-Mass Spectrometry (LC-MS) verifying molecular mass ([M+H]⁺ expected m/z 337.2) [7] [9]. Orthogonal design methods optimize reaction yield and purity for scale-up [9].

Stereochemical Analysis of (S)- and (R)-DBZ Isomers

DBZ exists as two enantiomers due to the chiral center at the borneol moiety's C2 position. Studies reveal significant pharmacological differences between the isomers, necessitating stereochemical characterization [1] [3]:

  • Chiral Separation: Techniques like chiral HPLC or capillary electrophoresis resolve (R)- and (S)-DBZ. Baseline separation is critical for pharmacokinetic and activity studies of individual isomers.
  • Angiogenic Activity: Both isomers promote endothelial cell proliferation, migration, and tube formation in vitro. Using human umbilical vein endothelial cells (HUVEC), human coronary artery endothelial cells (HCAEC), and human cardiac microvascular endothelial cells (HCMEC), studies demonstrate a biphasic dose-response. At low concentrations (0.1-10 μM), DBZ isomers enhance angiogenesis, while higher concentrations (>50 μM) may exhibit inhibitory effects [1].
  • In Vivo Validation: In transgenic zebrafish (Tg(vegfr2:GFP)) models with vascular disruption induced by PTK787 (VEGFR2 inhibitor), both isomers partially restored intersegmental vessel formation. Similarly, in C57BL/6 mouse Matrigel plug assays, DBZ isomers significantly increased neovascularization compared to controls. Mechanistically, both isomers upregulated VEGF, VEGFR2, and MMP-9 expression and activated Akt and MAPK signaling pathways in endothelial cells. Inhibition of PI3K (Akt upstream) and MEK (MAPK upstream) attenuated these pro-angiogenic effects [1] [3].
  • Metabolic Implications: Stereochemistry influences metabolic stability. Rat and human liver microsomes hydrolyze DBZ to DSS and borneol, with species-dependent rates (t₁/₂ in rats ~2 min vs. ~9 min in humans). While the isomers' hydrolysis rates may differ slightly, the primary metabolites (DSS, borneol) are achiral or racemic [7].

Table 2: Comparative Analysis of DBZ Isomers

Property/Activity(S)-DBZ(R)-DBZReference
ChiralityS-configuration at borneol C2R-configuration at borneol C2 [1] [7]
In Vitro Angiogenesis (Proliferation/Migration)Potent stimulation (Biphasic response)Potent stimulation (Biphasic response) [1]
In Vitro Tube Formation (Matrigel)Significant inductionSignificant induction [1]
In Vivo Angiogenesis (Zebrafish)Partial reversal of PTK787 damagePartial reversal of PTK787 damage [1]
In Vivo Neovascularization (Mouse Matrigel)Significant promotionSignificant promotion [1]
Signaling Pathway Activation (Akt/MAPK)Strong activationStrong activation [1]
Microsomal Hydrolysis RateRapid (Species-dependent)Rapid (Species-dependent) [7]

Physicochemical Properties: Solubility, Stability, and Bioavailability Challenges

DBZ faces significant delivery challenges rooted in its physicochemical profile [6] [7] [9]:

  • Solubility: DBZ is highly lipophilic (LogP ~3.5-4.0) due to the borneol moiety, resulting in very low aqueous solubility (< 0.1 mg/mL). This severely limits its formulation options for parenteral or oral delivery requiring systemic absorption. While lipophilicity aids membrane permeation, the extremely low water solubility creates a significant barrier to achieving therapeutic concentrations in vivo.
  • Chemical Stability:
  • Ester Hydrolysis: The ester bond linking DSS and borneol is susceptible to enzymatic (esterases, carboxylesterases, CYP enzymes) and non-enzymatic hydrolysis, particularly at physiological pH (7.4). This rapid hydrolysis (t₁/₂ ~2 min in rat liver microsomes, ~9 min in human liver microsomes) converts DBZ into its components, DSS and borneol, potentially acting as a prodrug [7].
  • Oxidation: The catechol group (3,4-dihydroxyphenyl) in DSS is prone to oxidation, potentially forming quinones, especially under alkaline conditions or in the presence of light/metal ions.
  • Bioavailability: Following intravenous administration, DBZ undergoes rapid systemic clearance due to extensive hydrolysis and metabolism. Its brain penetration, while desirable for cerebrovascular applications, is limited by its hydrolysis rate and potential efflux, although borneol itself is known to inhibit P-glycoprotein (P-gp) [6] [9].
  • Formulation Strategies to Overcome Limitations:
  • Nanostructured Lipid Carriers (NLCs): Encapsulation significantly enhances DBZ's apparent solubility and stability. DBZ-loaded PEGylated NLCs (DBZ-PEG-NLC) exhibit superior performance over non-PEGylated NLCs (DBZ-NLC) and free DBZ solution:
  • Particle Characteristics: Typical size ~120-150 nm, PDI <0.25, Zeta potential ~ -25 mV, Encapsulation Efficiency (EE%) >85%, Drug Loading (DL%) ~3-5% [9].
  • Release Profile: Biphasic release - initial burst (~30% within 1h) followed by sustained release over 24-48 hours in vitro.
  • Pharmacokinetics: DBZ-PEG-NLC demonstrated significantly higher plasma concentrations and prolonged systemic exposure (AUC 3-4 fold higher) than DBZ solution or DBZ-NLC in rats. Crucially, brain microdialysis revealed substantially higher and sustained levels of both DBZ and its active metabolite DSS in brain tissue after DBZ-PEG-NLC administration compared to other formulations [9].
  • Pharmacodynamic Outcome: In a mouse model of cerebral ischemia/reperfusion injury, DBZ-PEG-NLC treatment resulted in superior antioxidant effects compared to free DBZ or DBZ-NLC, evidenced by significantly reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and glutathione (GSH) levels in brain tissue [9].
  • Prodrug Approach: The inherent rapid hydrolysis suggests DBZ may function as a targeted prodrug, delivering DSS and borneol specifically to sites of enzymatic activity (e.g., liver, inflamed endothelium). Optimizing the ester linkage for controlled hydrolysis is an active area of research.

Table 3: Key Physicochemical Properties and Advanced Formulations of DBZ

Property/FormulationCharacteristicImpact/AdvantageReference
Molecular Weight336.4 g/mol- [1] [7]
LogP (Estimated)~3.5 - 4.0High lipophilicity, poor water solubility [6] [9]
Aqueous Solubility< 0.1 mg/mLMajor formulation challenge [9]
Chemical StabilityEster hydrolysis (t₁/₂ RLMs: ~2 min, HLMs: ~9 min); Catechol oxidationRapid clearance; Prodrug potential; Requires stabilization [7]
DBZ-PEG-NLC Size/EE~150 nm, EE% >85%Efficient drug loading, suitable for IV injection [9]
DBZ-PEG-NLC ReleaseBiphasic (burst + sustained)Provides initial therapeutic dose and prolonged effect [9]
DBZ-PEG-NLC PK (vs DBZ sol)↑ Plasma AUC (3-4x), ↑ Brain DBZ/DSSEnhanced systemic and brain exposure [9]
DBZ-PEG-NLC PD (I/R Model)↓ MDA, ↑ SOD, ↑ GSHSuperior in vivo antioxidant efficacy [9]

Properties

Product Name

Tanshinol borneol ester

IUPAC Name

(2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

Molecular Formula

C19H26O5

Molecular Weight

334.412

InChI

InChI=1S/C19H26O5/c1-18(2)12-6-7-19(18,3)16(10-12)24-17(23)15(22)9-11-4-5-13(20)14(21)8-11/h4-5,8,12,15-16,20-22H,6-7,9-10H2,1-3H3/t12-,15?,16+,19?/m1/s1

InChI Key

HWZXIGKCWRUJPF-IRLWIRLSSA-N

SMILES

O=C(O[C@@H]1C(C2(C)C)(C)CC[C@]2([H])C1)C(O)CC3=CC=C(O)C(O)=C3

Solubility

Soluble in DMSO

Synonyms

Tanshinol borneol ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.